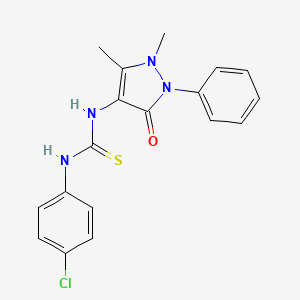

4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Beschreibung

4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a pyrazolin-5-one derivative featuring a thiosemicarbazide backbone with a 4-chlorophenyl substituent. This compound’s structure includes:

- A pyrazolin-5-one core substituted at positions 1, 2, and 3 with phenyl, methyl, and dimethyl groups, respectively.

- A thioxomethylamino group linked to a 4-chlorophenyl moiety at position 4.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGVHBJCYBJLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in water or sodium methoxide in methanol.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Hydroxylated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown its efficacy against acute biphenotypic leukemia and acute monocytic leukemia cells at low concentrations, suggesting its role as a lead compound in developing targeted cancer therapies .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, indicating potential for development into an antimicrobial agent. In vitro assays have shown significant inhibition of bacterial growth, which could be beneficial in treating infections resistant to conventional antibiotics .

Biochemical Assays

The compound is also utilized in biochemical assays to study the mechanisms of action of various biological pathways. Its ability to interact with specific proteins makes it a valuable tool for researchers investigating signal transduction pathways related to cell growth and differentiation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit the proliferation of cancer cells by targeting the MEK/ERK signaling pathway. The compound was tested on several cancer cell lines, showing IC50 values in the low micromolar range, which indicates potent activity against these cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a new class of antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolin-5-one derivatives exhibit diverse functionalities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Chelation Efficiency: The target compound’s thioamide group enables synergistic lanthanoid extraction with HTTA, forming stable Ln(TTA)₃·S complexes. This outperforms simpler pyrazolinones (e.g., 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which require auxiliary ligands for effective extraction . The 4-chlorophenyl group enhances electron-withdrawing effects, increasing metal-binding affinity compared to non-halogenated analogs .

The hydroxybenzylidene analog () exhibits stronger hydrogen-bonding interactions, which could improve receptor binding in medicinal applications .

Crystal studies of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one () reveal dihedral angles (8.35–18.23°) that minimize steric clashes, whereas bulkier groups in the target compound may reduce conformational flexibility .

Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to and , involving Suzuki coupling or condensation reactions. However, introducing the thioxomethylamino group requires careful control to avoid side reactions .

Biologische Aktivität

The compound 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a pyrazoline derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological properties, synthesis, and pharmacological evaluations of this compound, supported by various studies and data tables.

- Molecular Formula : C20H21ClN4OS

- Molecular Weight : 400.92 g/mol

- CAS Number : 51944-21-9

Biological Activity Overview

Research indicates that pyrazoline derivatives possess a wide range of biological activities, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promising results in several studies.

Antibacterial Activity

A study evaluating various pyrazoline derivatives demonstrated significant antibacterial effects against multiple strains of bacteria. The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM compared to a standard reference (IC50 = 21.25 µM for thiourea) .

Antifungal Activity

In vitro tests have revealed that the compound exhibits antifungal activity against pathogenic fungi. The results suggest that it may be effective against strains such as Candida albicans and Aspergillus niger .

Antitubercular Activity

The compound was also tested against Mycobacterium tuberculosis H37Rv, showing promising antitubercular activity. This suggests its potential use in treating tuberculosis alongside traditional therapies .

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A comprehensive study synthesized several pyrazoline derivatives, including the target compound. The synthesized derivatives were evaluated for their antimicrobial properties using standard methods. The findings indicated that modifications to the pyrazoline core significantly influenced biological activity.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 4-Chloro derivative | Salmonella typhi | 2.14 |

| 4-Chloro derivative | Bacillus subtilis | 6.28 |

| Thiourea (standard) | Various strains | 21.25 |

Study 2: Docking Studies and Enzyme Inhibition

Docking studies conducted on the compound revealed its binding affinity to various enzymes related to bacterial resistance mechanisms. The study highlighted its potential as an acetylcholinesterase inhibitor, which is crucial in developing treatments for neurodegenerative diseases .

Q & A

Q. What are the recommended strategies for synthesizing this compound, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, thioxomethylation of 4-aminoantipyrine derivatives (e.g., 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) with 4-chlorophenyl isothiocyanate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C for 6–8 hours yields the target compound .

-

Purity Optimization :

-

Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.

-

Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) .

- Data Table : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 107–109°C | |

| Solubility in Water (20°C) | 56 g/L | |

| Molecular Weight | 203.25 g/mol |

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) over 72 hours .

- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min up to 300°C in nitrogen atmosphere. Pair with differential scanning calorimetry (DSC) to detect phase transitions .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Mechanistic Validation : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to confirm target specificity. For example, evaluate interactions with carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays .

- Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines (e.g., MTT assays) to rule off-target effects .

- Data Reconciliation : Cross-reference with structural analogs (e.g., 1-(4-bromophenyl)-4-(4-methoxyphenyl)-pyrazol-5-amine) to identify substituent-dependent activity trends .

Q. What experimental frameworks are recommended for assessing the compound’s environmental fate and ecotoxicology?

- Methodological Answer :

-

Environmental Persistence : Conduct OECD 301/307 biodegradation tests in simulated soil/water systems. Monitor half-life using LC-MS/MS .

-

Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). If data is scarce, apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

- Data Table : Proposed Ecotoxicological Study Design

| Test System | Endpoint | Duration | Reference |

|---|---|---|---|

| Daphnia magna | 48-h LC₅₀ | 48 hours | |

| Pseudokirchneriella subcapitata | 72-h growth inhibition | 72 hours |

Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CCK1 receptor). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

- Electron Density Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

Theoretical and Methodological Considerations

Q. What conceptual frameworks guide the integration of this compound into pharmacological studies?

- Methodological Answer :

- Link to receptor antagonism theories (e.g., cholecystokinin CCK1 antagonism) or enzyme inhibition hypotheses (e.g., carbonic anhydrase). Design dose-escalation studies in rodent models to validate in vivo efficacy .

- Align with the "lock-and-key" model for substrate-enzyme interactions, using crystallographic data (if available) to refine synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.